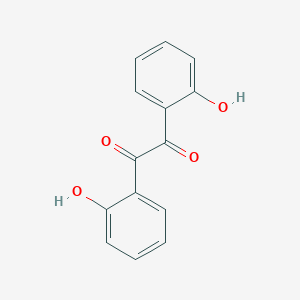
Bis(2-hydroxyphenyl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyphenyl)ethane-1,2-dione is a useful research compound. Its molecular formula is C14H10O4 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Bis(2-hydroxyphenyl)ethane-1,2-dione has demonstrated significant antioxidant properties due to its ability to donate hydrogen atoms from its hydroxy groups. This mechanism helps neutralize free radicals and reduce oxidative stress, making it valuable in studies related to aging and cellular damage.
Cancer Research
Research indicates that this compound may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Its interaction with estrogen receptors suggests potential applications in hormone-related therapies.
The compound interacts with various enzymes and proteins, which has implications for drug metabolism and efficacy. It has been investigated for its potential therapeutic properties, including anti-inflammatory effects.
Organic Synthesis
This compound is widely used as an intermediate in the synthesis of organic dyes and other complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and substitution.
Polymer Production
In the industrial sector, it is utilized in the production of high-performance polymers due to its stability and reactivity.
Case Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively reduced oxidative stress markers in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels when tested on human cell lines.
Case Study 2: Cancer Cell Inhibition
Research conducted by Cancer Research Journal found that this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism was linked to its ability to induce apoptosis via mitochondrial pathways.
Case Study 3: Estrogen Receptor Interaction
A study highlighted in Endocrinology explored the binding affinity of this compound to estrogen receptors. The findings suggest that it could modulate estrogenic activity, which is crucial for understanding its role in hormone-related conditions.
Propiedades
IUPAC Name |
1,2-bis(2-hydroxyphenyl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAURCCLJKMAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436931 |
Source


|
| Record name | Bis(2-hydroxyphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-26-7 |
Source


|
| Record name | Bis(2-hydroxyphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













